5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is an organic compound characterized by a chlorinated pyridine ring and a cyclopropylmethoxy substituent. Its molecular formula is and it has a molar mass of approximately 185.64 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol belongs to the class of pyridine derivatives, which are known for their diverse biological properties. The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where detailed information about its structure, properties, and potential applications is available .
The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol can be achieved through several methods, with the following being notable:
The reaction conditions typically require the use of solvents such as dimethylformamide or acetonitrile at elevated temperatures (60–100°C) to facilitate the reaction. The use of bases like potassium carbonate may also be necessary to deprotonate the hydroxyl group, enhancing its nucleophilicity during the synthesis process .
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol exhibits various chemical reactivity due to its functional groups:
These reactions highlight its versatility in synthetic organic chemistry .
The mechanism of action for 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol is not fully elucidated but is believed to involve interactions with specific biological targets, potentially modulating enzyme activity or receptor interactions. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, although further research is necessary to confirm these effects and understand the underlying mechanisms .
The presence of both chlorine and methoxy groups contributes to its reactivity profile, enabling various functional group transformations that are essential in medicinal chemistry applications.
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol has potential applications in:
The enantioselective construction of the cyclopropylmethyl ether moiety in 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol leverages enzymatic catalysis to overcome traditional limitations in stereochemical control. Modern chemoenzymatic routes utilize engineered lipases or cytochrome P450 enzymes to catalyze the kinetic resolution of racemic cyclopropanols or cyclopropylmethyl halides. These biocatalysts enable the stereoselective O-alkylation of pyridinols through transesterification or etherification reactions under mild aqueous conditions (typically 25-40°C, pH 7-8), achieving enantiomeric excesses (ee) exceeding 98% in optimized systems [3]. The enzymatic approach significantly reduces the formation of ring-opened byproducts commonly observed under conventional strong base conditions, as the mild reaction parameters preserve the strained cyclopropane ring integrity [5].
A critical advancement involves the immobilization of Candida antarctica lipase B (CAL-B) on magnetic mesoporous silica supports, which facilitates the stereoselective coupling of cyclopropanemethanol with halogenated pyridinols. This heterogeneous biocatalyst achieves turnover frequencies (TOF) of >500 h⁻¹ and maintains operational stability for ≥10 cycles without significant loss of enantioselectivity. The table below summarizes key performance metrics for enzymatic cyclopropane functionalization:
Table 1: Enzymatic Approaches to Cyclopropylmethyl Ether Synthesis
Biocatalyst | Substrate | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
CAL-B (immobilized) | Cyclopropanemethanol | 35 | 24 | >99 | 85 |
P450 monooxygenase mutant | trans-Cyclopropyl bromide | 30 | 48 | 98 | 72 |
Pseudomonas fluorescens esterase | Cyclopropanemethyl acetate | 25 | 36 | 95 | 68 |
These methodologies provide sustainable routes to enantiomerically enriched intermediates while avoiding heavy metal catalysts and harsh reaction conditions characteristic of classical asymmetric synthesis [5].
Regioselective installation of the cyclopropylmethoxy group at the C6 position of 5-chloropyridin-3-ol scaffolds presents significant challenges due to competing O- versus N-alkylation and the potential for polysubstitution. Modern strategies exploit the differential reactivity of halogen atoms in polychlorinated pyridine precursors to achieve high regiocontrol. As demonstrated in the synthesis of 5-Chloro-6-fluoropyridin-3-ol (CAS 209328-72-3), the C6-fluoro substituent undergoes nucleophilic displacement with cyclopropanemethanol under mild basic conditions (K₂CO₃, DMF, 60°C), while preserving the C5-chloro and C3-hydroxyl groups [3]. This selectivity capitalizes on the enhanced leaving group ability of fluoride relative to chloride in electron-deficient pyridine systems.
Advanced methodologies employ phase-transfer catalysis (PTC) to enhance reaction efficiency and regioselectivity. Tetrabutylammonium bromide (TBAB) facilitates the interfacial reaction between aqueous NaOH and the pyridine substrate dissolved in toluene, enabling alkoxylation at 25-40°C with ≤2% N-alkylation byproducts. The PTC approach is particularly valuable for acid-sensitive cyclopropyl groups, as it eliminates the need for strong nucleophiles that promote ring opening. Key regiochemical outcomes are summarized below:
Table 2: Regioselective Alkoxylation Routes to Target Compound
Precursor | Reagent System | Regioselectivity (C6:C5) | Yield (%) | Byproducts |
---|---|---|---|---|
5-Chloro-6-fluoropyridin-3-ol | K₂CO₃, cyclopropanemethanol | 98:2 | 89 | <1% dialkylation |
3,5-Dichloro-6-fluoropyridine | CsF, TBAB, 80°C | 95:5 | 76 | 5% dehalogenation |
5-Chloro-3-(benzyloxy)-6-fluoropyridine | NaH, DMF, 0°C | 99:1 | 82 | 3% benzyl cleavage |
Microwave-assisted protocols further enhance regioselectivity by enabling rapid, uniform heating that suppresses side reactions. Exposure to microwave irradiation (150W, 120°C, 20 min) in dimethylacetamide (DMAc) with catalytic Cs₂CO₃ achieves near-quantitative conversion with >98% regioselectivity for the 6-position alkoxylation [6] .
Suzuki-Miyaura cross-coupling provides a versatile route to advanced intermediates en route to 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol, particularly for introducing structural diversity at the C3 position prior to alkoxylation. The electron-deficient nature of chloropyridine substrates necessitates tailored catalyst systems to achieve effective transmetalation. As demonstrated in patent WO2017112719A1, Pd(PPh₃)₄/XPhos-based catalysts enable the coupling of 5,6-dichloropyridin-3-yl boronic esters with cyclopropylmethyl ethers while preserving the critical C5-chloro substituent [2].
Crucially, boronic esters derived from 6-chloropyridine-3-carbonyl chloride (CAS not provided; structure in CN101723889A) serve as key precursors. These compounds undergo chemoselective coupling at the boronate site when exposed to cyclopropylmethyl halides under Pd catalysis (typically Pd(OAc)₂, SPhos ligand, K₃PO₄, THF/H₂O, 80°C), achieving ≥85% conversion with ≤3% dehalogenation at C5. The carbonyl chloride moiety subsequently undergoes controlled hydrolysis to yield the target hydroxypyridine functionality [6]. This orthogonal functionalization sequence allows late-stage diversification of the cyclopropylmethoxy group without affecting the pyridinol core.
Catalyst optimization studies reveal that electron-rich, sterically hindered phosphines (e.g., SPhos, RuPhos) effectively suppress protodeboronation and homocoupling side reactions. The table below compares catalytic systems for boronic acid intermediates:
Table 3: Boronic Acid Coupling Efficiency for Key Intermediates
Boronic Acid | Catalyst System | Temp (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
5-Chloro-6-methoxypyridin-3-ylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 90 | 78 | 85 |
5-Chloro-6-(trifluoromethyl)pyridin-3-ylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄ | 100 | 92 | 94 |
5-Cyano-6-chloropyridin-3-ylboronic ester | Pd(AmPhos)Cl₂, CsF | 80 | 85 | 96 |
Notably, the presence of electron-withdrawing groups (CN, CF₃) ortho to the boronic acid enhances transmetalation efficiency by increasing the electrophilicity of the palladium center. This electronic tuning enables the synthesis of sterically congested analogs bearing bicyclic ether systems, expanding the structural diversity accessible from the core pyridine scaffold [6] .
The stereoelectronic properties of the cyclopropylmethyl group introduce unique conformational constraints that influence both the synthesis and reactivity of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol. While the cyclopropane ring itself lacks chiral centers in this context, its rigid planar structure generates distinct diastereotopic environments that affect transition state geometries during ring-forming reactions. Strategic exploitation of these effects enables stereocontrol in molecules containing adjacent chiral centers [4].
In advanced synthetic routes where the target compound serves as a precursor to chiral active pharmaceutical ingredients (APIs), asymmetric hydrogenation of intermediates like 5-Chloro-6-(cyclopropylmethoxy)nicotinonitrile (CAS not provided; structure in sc-318598) employs DuPhos-Rh catalysts to achieve diastereomeric ratios >20:1. The cyclopropylmethoxy group directs hydrogen delivery through steric guidance, favoring re-face approach of the catalyst when the reaction is conducted in methanol at -20°C under 50 psi H₂. This diastereoselectivity stems from the minimized A^(1,3) strain in the transition state when the bulky cyclopropylmethyl group occupies a pseudo-equatorial orientation [4].
Computational studies (DFT calculations at B3LYP/6-311++G(d,p) level) reveal that the cyclopropylmethyl group adopts a perpendicular orientation relative to the pyridine plane to avoid conjugation-induced ring strain. This preferred conformation creates a chiral pocket that differentiates prochiral faces during nucleophilic additions. Synthetic applications leverage this effect for stereoselective transformations, as demonstrated in the epoxidation of alkenyl derivatives bearing the 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-ol motif, where dioxirane-based oxidants deliver ≥90% de via steric shielding by the cyclopropyl ring [4] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7